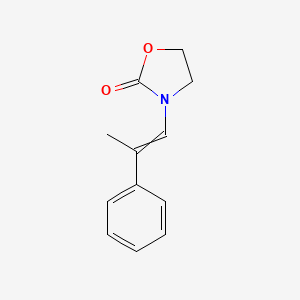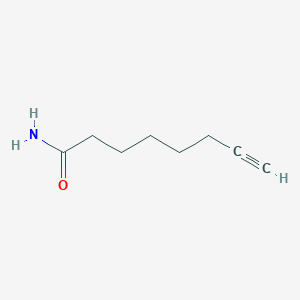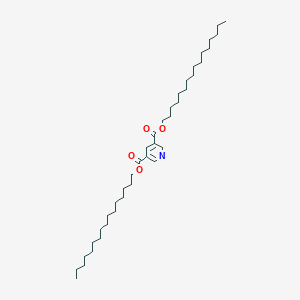
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound features a phenyl group attached to a prop-1-en-1-yl moiety, which is further connected to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one typically involves the condensation of aldehydes with glycinates. This reaction is carried out under mild conditions to ensure high stereoselectivity and yield. For example, (E)-3-dimethylamino-2-methylprop-2-enal can be used as a key intermediate in the synthesis process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and applicability in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted oxazolidinones.
Applications De Recherche Scientifique
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-Phenylprop-2-en-1-ol: This compound shares a similar phenylpropene structure but lacks the oxazolidinone ring.
(E)-3-dimethylamino-2-methylprop-2-enal: Used as an intermediate in the synthesis of oxazolidinones.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another compound with a similar propene structure but different functional groups.
Uniqueness
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a phenylpropene moiety and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
478918-54-6 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-(2-phenylprop-1-enyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-10(11-5-3-2-4-6-11)9-13-7-8-15-12(13)14/h2-6,9H,7-8H2,1H3 |
Clé InChI |
OIGRYPMUJPBEJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN1CCOC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]](/img/structure/B15167638.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)


![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)

![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)

